2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(2,4-dimethylphenyl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure analysis of this compound would require more specific information such as spectroscopic data or crystallographic data, which I was unable to find in the search results.
Scientific Research Applications
Metalloproteinase Inhibition
One significant application of 2,5-dioxoimidazolidin-4-yl acetamides, a category to which the mentioned compound belongs, is as inhibitors of metalloproteinase MMP-12. These inhibitors are particularly relevant for the treatment of disorders mediated by MMP-12, such as asthma or chronic obstructive pulmonary disease (COPD). Research demonstrates that certain compounds within this category can effectively inhibit recombinant human MMP-12 in vitro (ASTRAZENECA AB, 2004).
Novel Dipeptide Mimetics
The compound is also linked to the synthesis of novel dipeptide mimetics. These mimetics, including 2-amino-N-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetamide, have been characterized using various spectral methods. Such compounds hold potential for further exploration in peptide-related research (P. Todorov & E. Naydenova, 2010).
Crystallographic Studies
The compound's derivatives have also been studied in crystallography. These studies provide insights into the molecular structure and packing, as well as the interactions that stabilize these structures. Such information is crucial for understanding the chemical and physical properties of these compounds (K. Sethusankar et al., 2002).
Mechanism of Action
Properties
IUPAC Name |
2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)-N-(2,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-5-17(6-2)15(22)20(16(23)19-17)10-14(21)18-13-8-7-11(3)9-12(13)4/h7-9H,5-6,10H2,1-4H3,(H,18,21)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDPECLSCZNGTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)CC(=O)NC2=C(C=C(C=C2)C)C)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID85270476 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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